molecular formula C12H14N2 B14183129 5-Ethynyl-2-(piperidin-1-YL)pyridine

5-Ethynyl-2-(piperidin-1-YL)pyridine

Cat. No.: B14183129
M. Wt: 186.25 g/mol
InChI Key: IDHINDRYWQVIPK-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(piperidin-1-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring. The ethynyl group attached to the pyridine ring introduces a degree of unsaturation, making this compound an interesting subject for various chemical reactions and applications. The piperidine ring is a six-membered ring containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(piperidin-1-YL)pyridine typically involves the coupling of 5-iodo-2-aminopyridine with an ethynyl group. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which employs palladium(II) acetate and copper(I) iodide as catalysts. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(piperidin-1-YL)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethynyl-2-(piperidin-1-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(piperidin-1-YL)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-(piperidin-1-YL)pyridine is unique due to the presence of both the ethynyl group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-ethynyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C12H14N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h1,6-7,10H,3-5,8-9H2

InChI Key

IDHINDRYWQVIPK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)N2CCCCC2

Origin of Product

United States

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